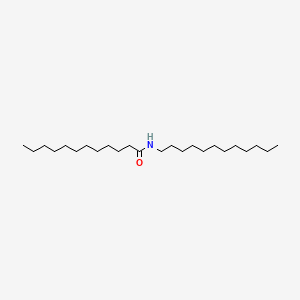
8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound with the molecular formula C11H18N2O3 This compound belongs to the class of diazabicyclo compounds, which are known for their unique bicyclic structures containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, affords the desired compound in yields ranging from 51% to 73% . The reaction conditions usually involve room temperature and the presence of suitable solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxycarbonyl and methyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with molecular targets through its functional groups. The ethoxycarbonyl and methyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3,8-Diazabicyclo[3.2.1]octane: A closely related compound with similar structural features.
Uniqueness
8-Ethoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to the presence of both ethoxycarbonyl and methyl groups, which enhance its chemical reactivity and potential applications. Its specific structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
63977-71-9 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H18N2O3/c1-3-16-11(15)10(14)13-8-4-5-9(13)7-12(2)6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
RYGZSUPPVFZSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2CCC1CN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


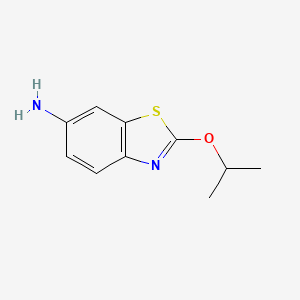
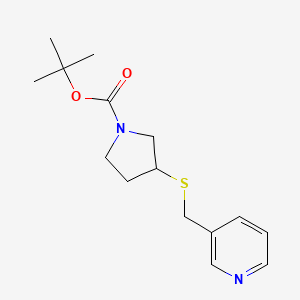
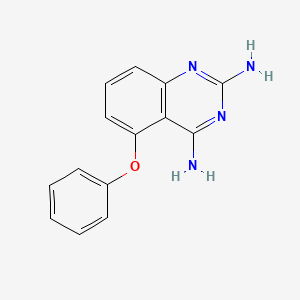

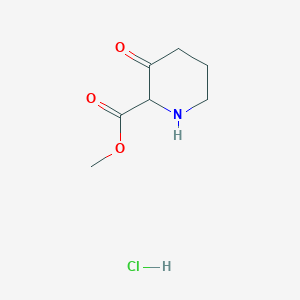

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
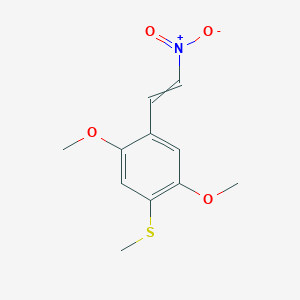
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
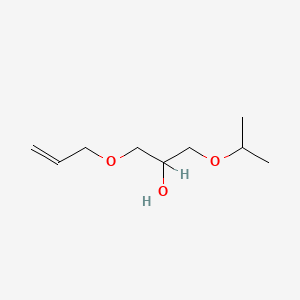

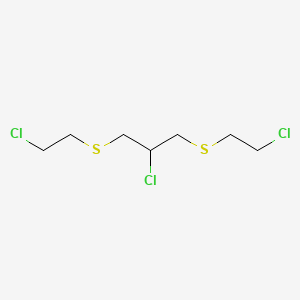
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
